molecular formula C19H21N9O B2844990 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097861-35-1

2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Katalognummer B2844990
CAS-Nummer: 2097861-35-1
Molekulargewicht: 391.439
InChI-Schlüssel: KAKNESQPGMQXKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H21N9O and its molecular weight is 391.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Development of Novel Compounds

A study by Friary, McPhail, and Seidl (1993) explored the synthesis of various tricyclic, N -aryl pyrimidones, including related structures to our compound of interest. This research highlights the versatile chemistry and potential for creating novel compounds with varying biological activities (Friary, McPhail, & Seidl, 1993).

Potential Analgesic and Antiparkinsonian Activities

Amr, Maigali, and Abdulla (2008) conducted a study that synthesized a series of substituted pyridine derivatives, demonstrating good analgesic and antiparkinsonian activities. This research underscores the potential of similar compounds for therapeutic applications in pain management and Parkinson's disease treatment (Amr, Maigali, & Abdulla, 2008).

Crystal Structure and Stability Analysis

Wang and Pan (2006) presented a study on the crystalline form of a compound similar in structure to our compound of interest, providing insights into the stability and structural characteristics of such molecules. This information is crucial for understanding the physical properties and potential applications of these compounds (Wang & Pan, 2006).

Anticancer Properties

El-Tombary (2013) explored the synthesis of new pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and evaluated their anti-inflammatory activity. This research suggests the potential application of similar compounds in cancer therapy, especially given their minimal ulcerogenic effects (El-Tombary, 2013).

Antimicrobial and Antifungal Activities

Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, exhibiting significant antibacterial activity. This study highlights the potential of structurally similar compounds in developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).

Plant Growth Stimulation

Pivazyan, Ghazaryan, Azaryan, and Yengoyan (2019) examined the synthesis of new derivatives, including pyrimidine fragments, and found them to have a pronounced effect on stimulating plant growth. This research opens avenues for using similar compounds in agriculture (Pivazyan et al., 2019).

Eigenschaften

IUPAC Name

2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N9O/c1-25-18-15(11-23-25)19(21-13-20-18)26-9-5-14(6-10-26)12-28-17(29)4-3-16(24-28)27-8-2-7-22-27/h2-4,7-8,11,13-14H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKNESQPGMQXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.